molecular formula C6H11NO B008355 N-Isopropylacrylamide CAS No. 25189-55-3

N-Isopropylacrylamide

Cat. No.: B008355
CAS No.: 25189-55-3
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
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Description

N-Isopropylacrylamide is a monomeric compound known for its temperature-sensitive properties. It is widely used in the synthesis of thermoresponsive polymers, particularly poly(this compound), which exhibit unique phase transition behaviors in response to temperature changes. This compound has garnered significant interest due to its applications in various fields, including biomedical engineering, drug delivery, and tissue engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropylacrylamide can be synthesized through the reaction of acryloyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent unwanted side reactions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability. The compound is often produced in bulk for use in various polymerization processes.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylacrylamide undergoes several types of chemical reactions, including:

    Polymerization: It readily polymerizes to form poly(this compound) through free-radical polymerization.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form isopropylamine and acrylic acid.

    Copolymerization: It can copolymerize with other monomers to form copolymers with tailored properties.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used.

    Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.

    Copolymerization: Various monomers like N-vinylpyrrolidone or hydroxypropyl methacrylate are used.

Major Products

    Poly(this compound): A thermoresponsive polymer with applications in drug delivery and tissue engineering.

    Copolymers: Tailored polymers with specific properties for various applications.

Scientific Research Applications

N-Isopropylacrylamide and its polymers have numerous scientific research applications:

    Chemistry: Used in the synthesis of smart materials and responsive hydrogels.

    Biology: Employed in cell culture systems for controlled cell attachment and detachment.

    Medicine: Utilized in drug delivery systems for controlled release of therapeutics.

    Industry: Applied in the development of temperature-sensitive coatings and adhesives.

Mechanism of Action

The unique properties of N-Isopropylacrylamide arise from its ability to undergo a reversible phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and soluble in water. Above the LCST, it becomes hydrophobic and precipitates out of solution. This behavior is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes.

Comparison with Similar Compounds

N-Isopropylacrylamide is often compared with other thermoresponsive polymers, such as:

    N-vinylcaprolactam: Exhibits similar temperature-sensitive properties but with a different LCST.

    Poly(ethylene glycol): Known for its biocompatibility and used in similar applications but lacks the sharp phase transition of this compound.

    Poly(N-vinylpyrrolidone): Used in biomedical applications but does not exhibit the same thermoresponsive behavior.

This compound stands out due to its well-defined LCST and the ability to form hydrogels with precise temperature responsiveness, making it highly valuable in biomedical and industrial applications.

Properties

IUPAC Name

N-propan-2-ylprop-2-enamide
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InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
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InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(=O)C=C
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Molecular Formula

C6H11NO
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Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
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DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
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Molecular Weight

113.16 g/mol
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Physical Description

Solid; [Hawley]
Record name N-Isopropylacrylamide
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Solubility

Soluble in water
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Vapor Pressure

0.02 [mmHg]
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Color/Form

Crystalline solid, Cream-colored powder

CAS No.

2210-25-5
Record name N-Isopropylacrylamide
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Record name 2-Propenamide, N-(1-methylethyl)-
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Melting Point

64 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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